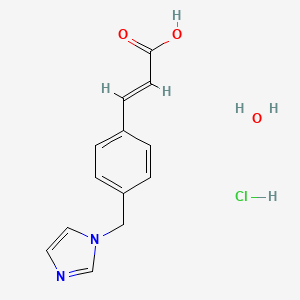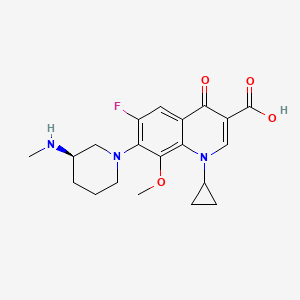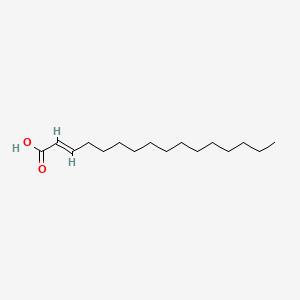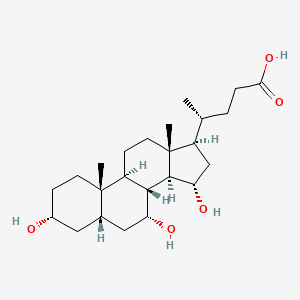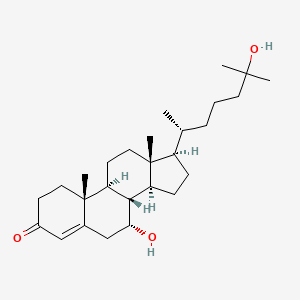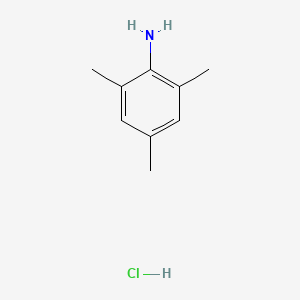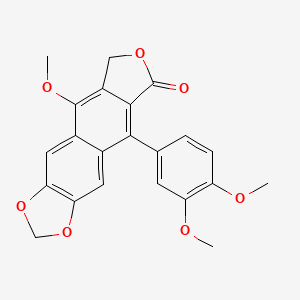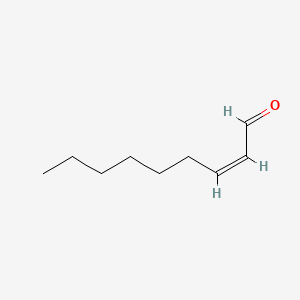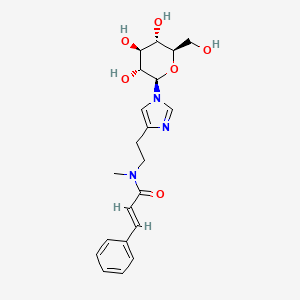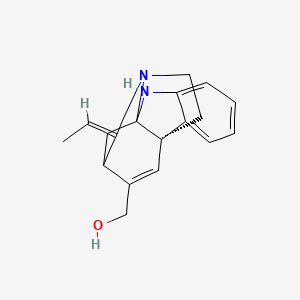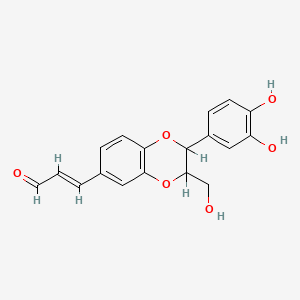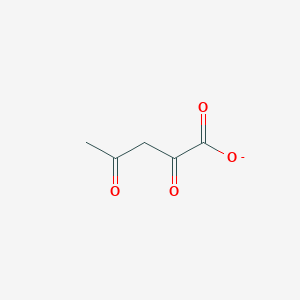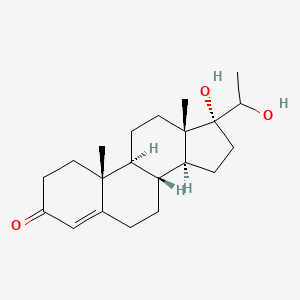![molecular formula C22H30O6 B1237009 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid CAS No. 72657-07-9](/img/structure/B1237009.png)
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid is a synthetic analog of prostaglandins, which are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandins are derived enzymatically from fatty acids and have important roles in the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor.
準備方法
The synthesis of 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid involves several steps, including the use of biocatalytic retrosynthesis. A unified strategy for the synthesis of prostaglandins, including this compound, involves the use of dichloro-containing bicyclic ketone as a starting material. The process includes stereoselective oxidation and diastereoselective reduction under mild conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Baeyer–Villiger monooxygenase for oxidation and ketoreductase for reduction . The major products formed from these reactions are typically other prostaglandin analogs with different functional groups, which can be used for further research and development.
科学的研究の応用
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid has several scientific research applications. It is used in the study of prostaglandin signaling pathways, which are involved in a wide range of biological processes, including inflammation, blood pressure regulation, and cell survival . In medicine, it is used to investigate the effects of prostaglandins on smooth muscle contraction and platelet aggregation . In industry, it is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid involves its interaction with prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate the effects of prostaglandins by activating various signaling pathways within the cell . The compound exerts its effects by binding to these receptors, leading to changes in intracellular concentrations of cyclic AMP and calcium ions, which in turn regulate various cellular processes .
類似化合物との比較
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid is unique among prostaglandin analogs due to its stable epoxymethano structure, which makes it more resistant to metabolic degradation . Similar compounds include 9,11-methane-epoxy Prostaglandin F1α and other prostaglandin analogs that have been synthesized for research purposes . These compounds share similar biological activities but differ in their chemical stability and specific receptor interactions.
特性
CAS番号 |
72657-07-9 |
|---|---|
分子式 |
C22H30O6 |
分子量 |
390.5 g/mol |
IUPAC名 |
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid |
InChI |
InChI=1S/C22H30O6/c23-15(14-27-16-5-2-1-3-6-16)9-11-18-19-12-10-17(7-4-8-22(25)26)28-21(19)13-20(18)24/h1-3,5-6,9,11,15,17-21,23-24H,4,7-8,10,12-14H2,(H,25,26)/b11-9+/t15-,17-,18-,19-,20-,21+/m1/s1 |
InChIキー |
FTBNLUSUCXCIGD-OVCPVMRKSA-N |
SMILES |
C1CC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)OC1CCCC(=O)O |
異性体SMILES |
C1C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=CC=CC=C3)O)O)O[C@@H]1CCCC(=O)O |
正規SMILES |
C1CC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)OC1CCCC(=O)O |
同義語 |
(5alpha)-5,9-epoxy-16-phenoxy PGF(1) 5 alpha, 9-epoxy-PGF1 5 alpha, 9-epoxy-prostaglandin F1 5,9-E-16-P-PGF1 5,9-epoxy-16-phenoxy-PGF1 5,9-epoxy-16-phenoxy-prostaglandin F1 5,9-epoxy-16-phenoxy-prostaglandin F1, (2S-(2alpha,4aalpha,5alpha(1E,3S*),6beta,7aalpha))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


